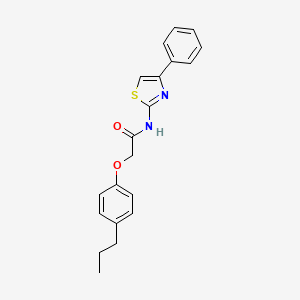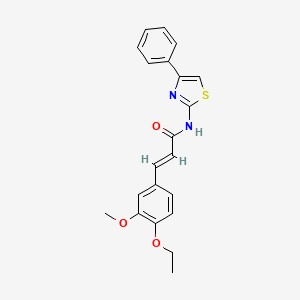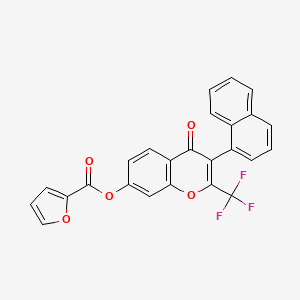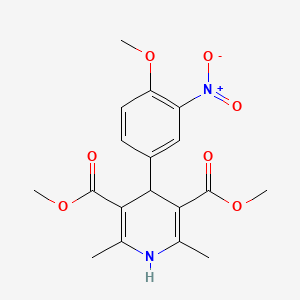![molecular formula C20H17BrO6 B3472724 PROPAN-2-YL 2-{[3-(2-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE](/img/structure/B3472724.png)
PROPAN-2-YL 2-{[3-(2-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE
Descripción general
Descripción
PROPAN-2-YL 2-{[3-(2-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-{[3-(2-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromen core: This can be achieved through the condensation of salicylaldehyde with an appropriate diketone under acidic or basic conditions.
Bromination: The chromen core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromophenoxy group.
Esterification: The brominated chromen derivative is then esterified with propan-2-yl acetate in the presence of a catalyst such as sulfuric acid or a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
PROPAN-2-YL 2-{[3-(2-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amine or thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, PROPAN-2-YL 2-{[3-(2-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of PROPAN-2-YL 2-{[3-(2-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets. The bromophenoxy group allows the compound to bind to enzyme active sites, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin derivatives: Similar in structure but may lack the bromophenoxy group.
Flavonoids: Share the chromen core but have different substituents.
Chalcones: Have a similar backbone but differ in the arrangement of functional groups.
Uniqueness
The uniqueness of PROPAN-2-YL 2-{[3-(2-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE lies in its specific combination of functional groups. The presence of the bromophenoxy group and the chromen core provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
propan-2-yl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO6/c1-12(2)26-19(22)11-24-13-7-8-14-17(9-13)25-10-18(20(14)23)27-16-6-4-3-5-15(16)21/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBKWSHSMYMAMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Fluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B3472641.png)


![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-fluorophenyl)acrylamide](/img/structure/B3472669.png)
![4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B3472672.png)
![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methylphenyl)acrylamide](/img/structure/B3472678.png)
![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-ethoxyphenyl)acrylamide](/img/structure/B3472704.png)
![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B3472707.png)
![(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B3472715.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3472727.png)
![2-(2-bromo-4-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3472730.png)

![benzyl {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3472741.png)
